![molecular formula C21H28BrNO4 B13429349 1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)
1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-tert-Butyl 4’-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This particular compound features a naphthalene ring fused with a pyrrolidine ring, along with tert-butyl, ethyl, and bromo substituents. Its intricate structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-tert-Butyl 4’-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a series of aromatic substitution reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction, often involving a suitable amine and a carbonyl compound.
Spiro Center Formation: The spiro center is created by connecting the naphthalene and pyrrolidine rings through a single carbon atom.
Substitution Reactions: The tert-butyl, ethyl, and bromo groups are introduced through various substitution reactions, using reagents such as tert-butyl bromide, ethyl iodide, and bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1’-tert-Butyl 4’-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1’-tert-Butyl 4’-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1’-tert-Butyl 4’-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1’-tert-Butyl 4’-ethyl 6-chloro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate
- 1’-tert-Butyl 4’-ethyl 6-fluoro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate
- 1’-tert-Butyl 4’-ethyl 6-iodo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate
Uniqueness
What sets 1’-tert-Butyl 4’-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate apart from similar compounds is the presence of the bromo group, which imparts unique reactivity and biological activity. The bromo group can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromo group may enhance the compound’s binding affinity to certain biological targets, leading to distinct pharmacological properties.
Propriétés
Formule moléculaire |
C21H28BrNO4 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
1-O'-tert-butyl 3-O'-ethyl 7-bromospiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-1',3'-dicarboxylate |
InChI |
InChI=1S/C21H28BrNO4/c1-5-26-18(24)17-12-23(19(25)27-20(2,3)4)13-21(17)10-6-7-14-11-15(22)8-9-16(14)21/h8-9,11,17H,5-7,10,12-13H2,1-4H3 |
Clé InChI |
QMWLSRNQIQCBIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=C3)Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




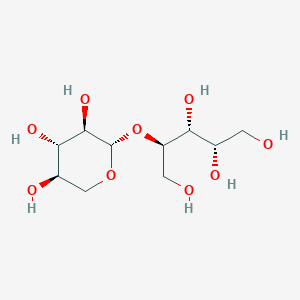

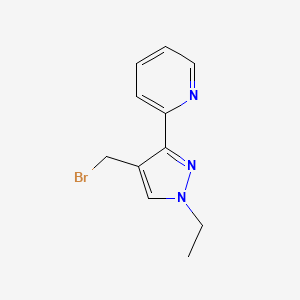

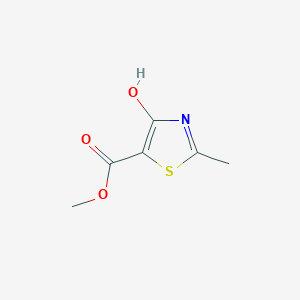
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13429306.png)
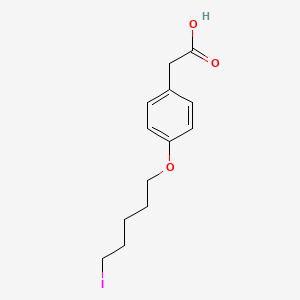
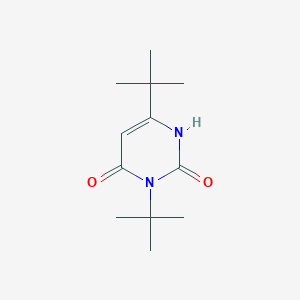
![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene](/img/structure/B13429330.png)
